
4,4'-Methylenebis(2,6-DI-tert-butylphenol)
Overview
Description
4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1) is a sterically hindered phenolic antioxidant with the molecular formula C₂₉H₄₄O₂ and a molecular weight of 424.67 g/mol . It is synthesized via the condensation of 2,6-di-tert-butylphenol with formaldehyde, forming a methylene-bridged bis-phenol structure . This compound is widely utilized in industrial applications, including lubricants, polymers, and composites, due to its ability to inhibit oxidative degradation by scavenging free radicals . Its high thermal stability and low volatility make it particularly effective in high-temperature environments, such as engine oils and industrial lubricants .
Preparation Methods
H-Montmorillonite-Mediated Synthesis
Reaction Overview
The most widely documented method for synthesizing 4,4'-methylenebis(2,6-di-tert-butylphenol) employs proton-exchanged montmorillonite (H-mont) as a solid acid catalyst in dichloromethane (CH₂Cl₂) at ambient temperature. This approach achieves a 96% yield under optimized conditions, making it industrially viable. The reaction involves the coupling of 4-hydroxybenzylic alcohol derivatives, leveraging the Brønsted acidity of H-mont to facilitate dehydration and subsequent C–C bond formation.
Experimental Procedure
- Reagent Preparation : A solution of 4-hydroxybenzylic alcohol (0.366 mmol) in anhydrous CH₂Cl₂ (3 mL) is prepared under nitrogen atmosphere.
- Catalyst Addition : H-mont (260 mg) is introduced to the reaction mixture, which is stirred vigorously at 25°C.
- Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC), with typical completion within 40 minutes.
- Workup : The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.
- Purification : Flash chromatography (petroleum ether/ethyl acetate gradient, 400:1 to 5:1) yields the product as a yellow crystalline solid.
Mechanistic Insights
H-montmorillonite, a layered aluminosilicate with exchangeable protons, acts as a Brønsted acid to protonate the hydroxyl group of the benzylic alcohol. This generates a carbocation intermediate, which undergoes electrophilic aromatic substitution with a second phenol unit. The tert-butyl groups ortho to the hydroxyl moieties direct the coupling to the para position, ensuring regioselectivity. The mechanism proceeds as follows:
$$
\text{ROH} + \text{H-mont} \rightarrow \text{R}^+\text{-mont} + \text{H}_2\text{O} \quad \text{(Protonation)}
$$
$$
\text{R}^+ + \text{ArOH} \rightarrow \text{Ar-O-R}^+ \rightarrow \text{Ar-O-R-Ar'} \quad \text{(Coupling)}
$$
The steric bulk of the tert-butyl groups limits undesired side reactions, while the heterogeneous nature of H-mont simplifies catalyst recovery.
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (300 MHz, CDCl₃) :
- δ 7.07 (s, 4H, aromatic H)
- δ 5.08 (s, 2H, phenolic -OH)
- δ 3.89 (s, 2H, methylene bridge -CH₂-)
- δ 1.47 (s, 36H, tert-butyl -C(CH₃)₃)
13C NMR (75 MHz, CDCl₃) :
- δ 151.4 (C-O phenolic)
- δ 135.2, 131.5, 124.9 (aromatic carbons)
- δ 40.9 (methylene bridge)
- δ 33.8, 29.8 (tert-butyl carbons)
ESI-MS : m/z 424.4 [M+H]⁺, consistent with the molecular formula C₂₉H₄₄O₂.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 153–156°C | |
Density (20°C) | 0.99 g/cm³ | |
Solubility (25°C) | <0.0001 g/L in water | |
Flash Point | 222°C | |
Vapor Pressure (25°C) | <0.1 hPa |
Comparative Analysis of Synthetic Approaches
Advantages of H-Montmorillonite Method
- High Yield : 96% isolated yield surpasses traditional acid-catalyzed methods (typically 70–85%).
- Mild Conditions : Room temperature reaction avoids thermal degradation of sensitive tert-butyl groups.
- Green Chemistry : H-mont is reusable and minimizes waste compared to homogeneous acids like H₂SO₄.
Limitations and Challenges
- Solvent Use : Dichloromethane, though effective, poses environmental and health risks. Alternatives like ethyl acetate or cyclopentyl methyl ether require evaluation.
- Catalyst Activation : Proton-exchanged clays may lose activity after multiple cycles due to leaching.
Industrial-Scale Considerations
Process Optimization
- Catalyst Loading : A 1:1.1 (w/w) ratio of substrate to H-mont ensures complete conversion without excess catalyst.
- Solvent Volume : Maintaining substrate concentration at 0.12 M balances reaction rate and mixing efficiency.
- Purification : Gradient elution in flash chromatography removes residual tert-butylphenol precursors, achieving >98% purity (GC).
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(2,6-DI-tert-butylphenol) primarily undergoes oxidation and substitution reactions. Its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Major Products: The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Antioxidant Properties
Overview :
MBTBP is primarily recognized for its role as an antioxidant. It is effective in preventing oxidative degradation of materials, making it valuable in several industries.
Applications :
- Polymer Stabilization : MBTBP is used to stabilize polymers by scavenging free radicals, thus prolonging their lifespan. Research indicates that it significantly improves the thermal and oxidative stability of rubber and plastic materials .
- Lubricants : As an additive in lubricants, MBTBP enhances their oxidative stability, which is crucial for maintaining performance under high temperatures and pressures .
Biolubricants
Overview :
The use of MBTBP in biolubricants represents a sustainable approach to lubrication technology.
Case Study :
- A study by Quinchia et al. (2011) demonstrated that incorporating MBTBP into biolubricant formulations improved their oxidative stability and overall performance, marking it as a promising additive for eco-friendly lubricants .
Environmental Applications
Overview :
Research on the environmental impact of MBTBP has highlighted its potential effects on soil bioaccumulation.
Case Study :
- Princz et al. (2014) investigated the bioaccumulation potential of MBTBP in field-collected soils, providing insights into its environmental mobility and interactions. This research is critical for assessing ecological risks associated with the compound .
Chemical Synthesis
Overview :
MBTBP serves as a ligand in various chemical reactions, demonstrating versatility beyond its antioxidant properties.
Applications :
- Coordination Chemistry : As a ligand, MBTBP can react with metal-organic frameworks (MOFs), facilitating complexation behaviors that are essential in catalysis and materials science . Its structural features allow it to minimize oligomerization during reactions, enhancing efficiency.
Industrial Applications
Application Area | Description |
---|---|
Antioxidant Additive | Used in polymers and lubricants to enhance stability against oxidation |
Biolubricants | Improves performance and stability of eco-friendly lubricant formulations |
Soil Interaction Studies | Investigated for its bioaccumulation potential to assess environmental risks |
Chemical Reactions | Acts as a flexible ligand in coordination chemistry, enhancing reaction efficiency |
Mechanism of Action
The antioxidant activity of 4,4’-Methylenebis(2,6-DI-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl groups play a crucial role in this process, as they can easily donate hydrogen atoms. The methylene bridge linking the two phenol units enhances the compound’s stability and effectiveness .
Comparison with Similar Compounds
The following analysis compares 4,4'-Methylenebis(2,6-di-tert-butylphenol) with structurally and functionally related phenolic antioxidants. Key differences in substituents, bridging groups, and applications are highlighted.
Structural Comparison
Table 1: Structural Features of Selected Phenolic Antioxidants
Compound Name | Bridging Group | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|---|
4,4'-Methylenebis(2,6-di-tert-butylphenol) | Methylene (–CH₂–) | 2,6-di-tert-butyl | C₂₉H₄₄O₂ | 424.67 | 118-82-1 |
4,4'-Ethylenebis(2,6-di-tert-butylphenol) | Ethylene (–CH₂CH₂–) | 2,6-di-tert-butyl | C₃₀H₄₆O₂ | 438.69 | 1835-15-0 |
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | Methylene (–CH₂–) | 4-methyl, 6-tert-butyl | C₂₃H₃₂O₂ | 340.50 | 119-47-1 |
4,4′-Thiobis(2-methyl-6-tert-butylphenol) | Thio (–S–) | 2-methyl, 6-tert-butyl | C₂₂H₃₀O₂S | 358.54 | 96-69-5 |
Key Observations :
- Bridging Group: The methylene bridge in 4,4'-Methylenebis(2,6-di-tert-butylphenol) provides moderate steric hindrance, whereas the ethylene bridge in its analog increases molecular weight and flexibility . The thio bridge in 4,4′-Thiobis(2-methyl-6-tert-butylphenol) enhances sulfur-based radical scavenging but may reduce thermal stability compared to methylene-bridged analogs .
- Substituents: The 2,6-di-tert-butyl groups in 4,4'-Methylenebis(2,6-di-tert-butylphenol) offer superior steric protection compared to 4-methyl/6-tert-butyl substituents in AO2246 (2,2'-Methylenebis(4-methyl-6-tert-butylphenol)), resulting in higher resistance to oxidative degradation .
Functional and Performance Comparison
Table 2: Key Performance Metrics in Lubricants and Polymers
Compound Name | Thermal Stability (°C) | Antioxidant Efficiency (LOI*) | Solubility in Base Oils | Damping Properties in Polymers |
---|---|---|---|---|
4,4'-Methylenebis(2,6-di-tert-butylphenol) | >200 | High | Excellent | High (e.g., CPE composites) |
4,4'-Ethylenebis(2,6-di-tert-butylphenol) | ~180 | Moderate | Good | Moderate |
AO2246 (2,2'-Methylenebis(4-methyl-6-tert-butylphenol)) | ~150 | Moderate | Good | Low |
4,4′-Thiobis(2-methyl-6-tert-butylphenol) | ~160 | High | Poor | Not Reported |
*LOI: Limiting Oxygen Index, a measure of antioxidant efficiency.
Key Observations :
- Thermal Stability: The 2,6-di-tert-butyl substituents in 4,4'-Methylenebis(2,6-di-tert-butylphenol) contribute to exceptional thermal stability (>200°C), outperforming ethylene-bridged and methyl-substituted analogs .
- Damping Properties: In chlorinated polyethylene (CPE) composites, 4,4'-Methylenebis(2,6-di-tert-butylphenol) enhances damping efficiency by 30–40% compared to AO2246, attributed to its rigid structure and compatibility with polymer matrices .
Toxicological and Environmental Profiles
Table 3: Hazard and Environmental Data
Compound Name | Acute Aquatic Toxicity (LC₅₀, mg/L) | Prothrombin Inhibition (Rat Studies) | Regulatory Status |
---|---|---|---|
4,4'-Methylenebis(2,6-di-tert-butylphenol) | 1.2 (Daphnia magna) | Not Significant | Under EU REACH Assessment |
AO2246 | 0.8 (Daphnia magna) | Significant (32% of control) | Restricted in EU |
4,4′-Thiobis(2-methyl-6-tert-butylphenol) | 0.5 (Daphnia magna) | Not Studied | No Restrictions |
Key Observations :
- Regulatory Status : The compound is included in Japan’s Existing Chemical Database (JECDB) for hazard assessment, reflecting ongoing scrutiny of its environmental impact .
Biological Activity
4,4'-Methylenebis(2,6-di-tert-butylphenol) (commonly referred to as 4,4'-MBP) is a phenolic compound that has garnered attention due to its biological activity and applications in various fields, particularly in polymer stabilization and as an antioxidant. This article provides a comprehensive overview of the biological activity of 4,4'-MBP, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
4,4'-MBP is synthesized from 2,6-di-tert-butylphenol via a methylene bridge. Its chemical formula is CHO, and it exhibits significant antioxidant properties due to its ability to scavenge free radicals. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents.
Property | Value |
---|---|
Molecular Weight | 302.46 g/mol |
Melting Point | 90-92 °C |
Solubility | Soluble in organic solvents |
Antioxidant Activity | High |
Antioxidant Properties
4,4'-MBP functions primarily as a phenolic antioxidant , which allows it to inhibit oxidative stress by neutralizing free radicals. This property is crucial in various applications, particularly in the stabilization of polymers against degradation.
The antioxidant mechanism involves the donation of hydrogen atoms from the hydroxyl groups of the phenolic structure to free radicals, thus preventing chain reactions that lead to oxidative damage. This has been demonstrated in several studies where 4,4'-MBP showed significant efficacy in reducing oxidative stress markers in biological systems.
Case Studies
- Polymer Stabilization : A study evaluated the effectiveness of 4,4'-MBP as an antioxidant in rubber formulations. The results indicated that the addition of 4,4'-MBP significantly improved the thermal stability and shelf life of rubber products by reducing oxidative degradation .
- Neurobehavioral Effects : In another study focusing on early life exposure to phenolic compounds, including 4,4'-MBP, researchers observed behavioral changes in mice subjected to these compounds during critical developmental periods. The findings suggested potential neurotoxic effects associated with exposure to phenolic analogs .
- Human Serum Analysis : Research conducted on synthetic phenolic antioxidants found traces of 4,4'-MBP in human serum samples. This study highlighted the compound's prevalence in biological systems and raised questions about its long-term effects on human health .
Comparative Analysis
To better understand the biological activity of 4,4'-MBP relative to other phenolic compounds, a comparison table is presented below:
Table 2: Comparison of Biological Activities of Phenolic Compounds
Compound | Antioxidant Activity | Neurotoxicity Risk | Applications |
---|---|---|---|
4,4'-Methylenebis(2,6-di-tert-butylphenol) | High | Moderate | Polymer stabilization |
Bisphenol A | Moderate | High | Plastics production |
2,6-Di-tert-butyl-4-methylphenol | High | Low | Food packaging |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-Methylenebis(2,6-di-tert-butylphenol)?
The compound is synthesized via condensation of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. This reaction typically proceeds at elevated temperatures (80–120°C) in solvents like toluene or xylene. The product is purified via recrystallization from ethanol or methanol to achieve >95% purity .
Q. What analytical methods are recommended for quantifying 4,4'-Methylenebis(2,6-di-tert-butylphenol) in complex matrices (e.g., lubricants, oils)?
Voltammetry using a gold disc electrode is highly effective, with a detection limit of 0.1 µg/mL in lubricating oils. Linear scan voltammetry in acetonitrile/0.1 M LiClO₄ at a scan rate of 100 mV/s provides reliable results . GC-MS is also applicable for environmental samples, with retention time and mass spectra used for identification (e.g., in plant extracts) .
Method | Matrix | Detection Limit | Key Conditions |
---|---|---|---|
Voltammetry | Lubricating oils | 0.1 µg/mL | Au electrode, 0.1 M LiClO₄ in MeCN |
GC-MS | Plant extracts | ~1 ppm | DB-5 column, 70 eV ionization |
Q. What structural features contribute to its antioxidant properties?
The molecule contains two sterically hindered phenolic groups connected by a methylene bridge. The tert-butyl groups at the 2,6-positions prevent oxidative degradation by shielding the reactive phenolic -OH group. The para-substitution optimizes radical scavenging efficiency .
Advanced Research Questions
Q. How does the antioxidant efficacy of 4,4'-Methylenebis(2,6-di-tert-butylphenol) compare to ortho-substituted analogs?
Kinetic studies reveal that para-substituted bisphenols (e.g., 4,4'-Methylenebis(2,6-di-tert-butylphenol)) exhibit lower antioxidant activity compared to ortho-substituted analogs (e.g., 2,2'-ethylidenebis(4,6-di-tert-butylphenol)). This is attributed to reduced steric hindrance and intramolecular hydrogen bonding in ortho-isomers, stabilizing the phenoxyl radical and enhancing radical-trapping efficiency by up to 64-fold .
Q. What are the environmental implications of its aquatic toxicity?
The compound is classified as acutely toxic to aquatic organisms (EC₅₀ < 1 mg/L for Daphnia magna). Chronic exposure risks include bioaccumulation and long-term ecosystem disruption. Researchers must adhere to strict containment protocols (e.g., avoiding release into waterways) and dispose of waste via high-temperature incineration (>850°C) .
Q. How is 4,4'-Methylenebis(2,6-di-tert-butylphenol) applied in material science beyond lubrication?
Recent studies demonstrate its utility in mitigating hexavalent chromium (Cr(VI)) formation during leather tanning. At 0.5–1.0 wt%, it reduces Cr(VI) by scavenging free radicals that oxidize Cr(III) to Cr(VI), enhancing leather safety and compliance with EU regulations (e.g., REACH Annex XVII) .
Q. What contradictions exist in its reported antioxidant mechanisms?
While its O-H bond dissociation enthalpy (BDE = 81.1 kcal/mol) suggests moderate radical-trapping capacity, its efficacy in real-world applications (e.g., lubricants) often exceeds theoretical predictions. This discrepancy is attributed to synergistic interactions with co-antioxidants (e.g., amines) and metal deactivation properties .
Q. Methodological Recommendations
- Synthesis Optimization : Use catalytic amounts of p-toluenesulfonic acid to improve reaction yield (>90%) and reduce side products .
- Ecotoxicology Studies : Employ OECD Test Guideline 202 (Daphnia acute immobilization) for standardized toxicity assessments .
- Mechanistic Analysis : Combine DFT calculations with experimental radical scavenging rates to elucidate structure-activity relationships .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWVSAYEQPLWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O2 | |
Source | PubChem | |
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DSSTOX Substance ID |
DTXSID7022411 | |
Record name | 4,4'-Methylenebis(2,6-di-t-butylphenol) | |
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Molecular Weight |
424.7 g/mol | |
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Physical Description |
Dry Powder; Liquid, White or yellow powder; [Alfa Aesar MSDS] | |
Record name | Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- | |
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Record name | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | |
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CAS No. |
118-82-1 | |
Record name | 4,4′-Methylenebis[2,6-di-tert-butylphenol] | |
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Record name | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | |
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Record name | Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- | |
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Record name | 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol | |
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Record name | 4,4'-METHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |
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Retrosynthesis Analysis
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